6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a p-tolylsulfanyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyridine derivative with a triazole precursor under specific conditions. For instance, the reaction of 2-aminopyridine with p-tolylsulfanyl azide in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The p-tolylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings provide a scaffold that can bind to active sites, while the p-tolylsulfanyl group can enhance binding affinity or specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine: A closely related compound without the p-tolylsulfanyl group.
[1,2,3]Triazolo[4,5-b]pyridine: Another isomer with different ring fusion.
[1,2,3]Triazolo[4,5-c]pyridine: Similar structure with a different fusion pattern.
Uniqueness: 6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine stands out due to the presence of the p-tolylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
1024742-01-5 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-10-2-5-12(6-3-10)17-13-7-4-11-8-14-15-16(11)9-13/h2-9H,1H3 |
InChI Key |
WKIMEGPGUPREIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN3C(=CN=N3)C=C2 |
Origin of Product |
United States |
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